2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0703121
InChI: InChI=1S/C21H17N3O2/c1-13-6-5-9-20(22-13)24-21(25)16-12-18(19-11-10-14(2)26-19)23-17-8-4-3-7-15(16)17/h3-12H,1-2H3,(H,22,24,25)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol

2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC0703121

Molecular Formula: C21H17N3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
IUPAC Name 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
Standard InChI InChI=1S/C21H17N3O2/c1-13-6-5-9-20(22-13)24-21(25)16-12-18(19-11-10-14(2)26-19)23-17-8-4-3-7-15(16)17/h3-12H,1-2H3,(H,22,24,25)
Standard InChI Key TVOSCJYJWBCJKN-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C
Canonical SMILES CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator